

8-Methylquinolin-2-amine: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: 8-Methylquinolin-2-amine

Cat. No.: B1336413

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Abstract

This technical guide provides a detailed overview of **8-Methylquinolin-2-amine**, a substituted quinoline derivative. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from related compounds and established chemical principles to provide core data, a plausible experimental protocol for its synthesis, and a conceptual framework for its potential utility in research and drug development.

Core Molecular Data

The fundamental molecular properties of **8-Methylquinolin-2-amine** have been determined based on its chemical structure. As an isomer of methylquinolinamine, it shares the same molecular formula and consequently, the same molecular weight as other compounds in this family, such as the more extensively studied 2-Methylquinolin-8-amine.

Property	Value	Citation(s)
Molecular Formula	C ₁₀ H ₁₀ N ₂	[1][2][3]
Molecular Weight	158.20 g/mol	[1][2][3]
IUPAC Name	8-methylquinolin-2-amine	
CAS Number	Not assigned	

Experimental Protocols: A Proposed Synthetic Pathway

While specific experimental protocols for the synthesis of **8-Methylquinolin-2-amine** are not readily available in the published literature, a plausible and efficient route can be devised based on well-established methodologies for the synthesis of substituted quinolines. The following proposed protocol adapts the principles of the Skraup synthesis or a similar cyclization reaction, followed by amination.

Proposed Synthesis of 8-Methylquinolin-2-amine

This proposed synthesis involves a two-step process starting from o-toluidine and a suitable three-carbon synthon to construct the quinoline ring, followed by amination at the 2-position.

Step 1: Synthesis of 8-Methylquinolin-2-ol

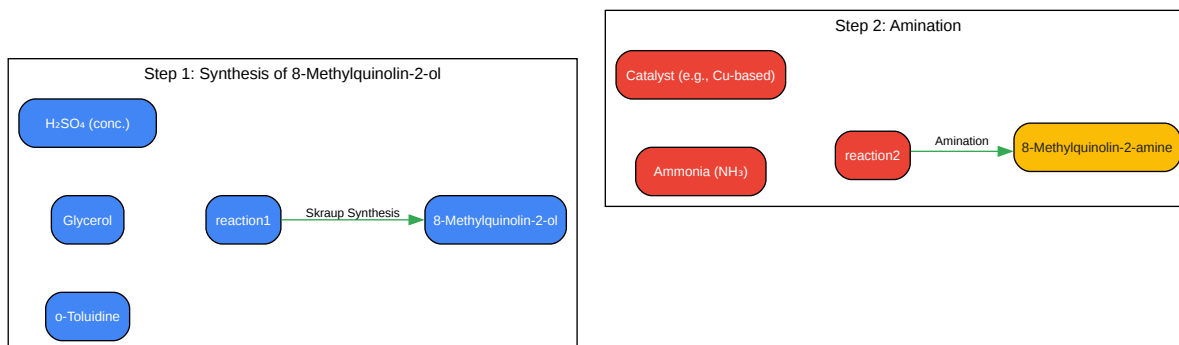
- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 1 mole of o-toluidine and a suitable solvent such as nitrobenzene, which can also act as an oxidizing agent.
- **Addition of Reagents:** Slowly add 1.2 moles of glycerol to the flask. Cautiously, add 1.5 moles of concentrated sulfuric acid as a catalyst and dehydrating agent. The addition should be done portion-wise to control the exothermic reaction.
- **Reaction:** Heat the mixture to 140-150°C for 3-4 hours. The reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool. Carefully pour the reaction mixture into a large volume of water and neutralize with a solution of sodium hydroxide until the pH is approximately 7-8. The crude 8-methylquinolin-2-ol will precipitate.
- **Purification:** Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 8-methylquinolin-2-ol.

Step 2: Amination of 8-Methylquinolin-2-ol

- **Reaction Setup:** In a sealed reaction vessel, place 1 mole of the synthesized 8-methylquinolin-2-ol, a suitable high-boiling point solvent like N,N-dimethylformamide (DMF), and a source of ammonia, such as a concentrated aqueous solution or ammonia gas.
- **Catalysis:** Add a catalytic amount of a suitable catalyst, for instance, a copper-based catalyst, which is often used for such amination reactions.
- **Reaction:** Heat the mixture to 180-200°C for several hours. The progress of the reaction should be monitored by TLC.
- **Work-up:** After completion, cool the reaction mixture and pour it into water. The product, **8-Methylquinolin-2-amine**, will precipitate.
- **Purification:** Filter the solid, wash with water, and purify by column chromatography or recrystallization to yield the final product.

Logical and Pathway Visualizations

The following diagrams illustrate the proposed synthetic pathway for **8-Methylquinolin-2-amine**.



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Caption: Proposed two-step synthesis of **8-Methylquinolin-2-amine**.

Signaling Pathways and Biological Activity

There is currently no specific information available in scientific literature regarding the signaling pathways modulated by or the biological activity of **8-Methylquinolin-2-amine**. However, the quinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Further research is warranted to explore the potential biological roles of this specific isomer.

Conclusion

8-Methylquinolin-2-amine represents an under-investigated member of the aminoquinoline family. This guide provides its core molecular data and a plausible synthetic route to encourage further research into its chemical and biological properties. The lack of data on its biological activity highlights an opportunity for new discoveries in the field of medicinal chemistry and drug development. Future studies should focus on the successful synthesis and subsequent screening of this compound to elucidate its potential therapeutic applications.

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